REACTION_CXSMILES
|
COC(C1SC(C)=CC=1)=O.BrN1C(=O)CCC1=O.[CH3:19][O:20][C:21]([C:23]1[S:24][C:25]([CH:28](Br)[Br:29])=[CH:26][CH:27]=1)=[O:22]>C(Cl)(Cl)(Cl)Cl>[CH3:19][O:20][C:21]([C:23]1[S:24][C:25]([CH2:28][Br:29])=[CH:26][CH:27]=1)=[O:22]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1)C
|
Name
|
|
Quantity
|
45.4 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
2,2′-aza-bis-isobutyronitrile
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1)C(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel (100% hexanes
|
Type
|
CUSTOM
|
Details
|
9:1 Hexanes-Ethyl acetate) to provide a 26 g fraction
|
Type
|
ADDITION
|
Details
|
a more polar fraction (7.5 g) containing mainly compound T-1 (25% yield) as a yellow oil (70% purity)
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1SC(=CC1)CBr
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |